2-アセチルアミノ-5-アミノフェニルボロン酸

説明

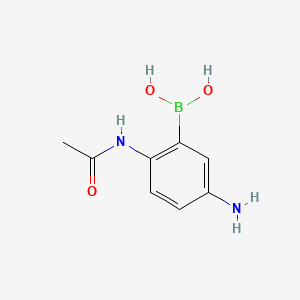

2-Acetamido-5-aminophenylboronic acid: is an organic compound with the molecular formula C8H11BN2O3 . It is a boronic acid derivative that contains both an acetamido group and an amino group attached to a phenyl ring.

科学的研究の応用

Chemistry:

2-Acetamido-5-aminophenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is utilized in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development .

Medicine:

The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of cancer and bacterial infections. Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug design .

Industry:

In the industrial sector, 2-Acetamido-5-aminophenylboronic acid is used in the production of advanced materials, including polymers and sensors. Its unique chemical properties enable the development of materials with enhanced performance characteristics .

作用機序

Target of Action

2-Acetamido-5-aminophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of 2-Acetamido-5-aminophenylboronic acid are the reactants involved in these chemical reactions .

Mode of Action

The mode of action of 2-Acetamido-5-aminophenylboronic acid involves its interaction with other reactants in chemical reactions. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Acetamido-5-aminophenylboronic acid are primarily those involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds.

Pharmacokinetics

As an organoboron compound, it is known to be relatively stable, readily prepared, and generally environmentally benign . These properties may influence its bioavailability.

Result of Action

The result of the action of 2-Acetamido-5-aminophenylboronic acid is the formation of new organic compounds through reactions such as the Suzuki–Miyaura (SM) cross-coupling . For example, it has been used in the catalytic protodeboronation of alkyl boronic esters, a valuable transformation in organic synthesis .

Action Environment

The action of 2-Acetamido-5-aminophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound is often used, is known for its exceptionally mild and functional group tolerant reaction conditions . These conditions, along with the stability of the compound, can affect its action, efficacy, and stability.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Acetamido-5-aminophenylboronic acid typically involves the following steps:

Nitration of Acetanilide: The starting material, acetanilide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitroacetanilide.

Reduction of Nitro Group: The nitro group in 2-nitroacetanilide is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 2-aminoacetanilide.

Industrial Production Methods:

Industrial production of 2-Acetamido-5-aminophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions:

Oxidation: 2-Acetamido-5-aminophenylboronic acid can undergo oxidation reactions to form corresponding boronic acids or boronate esters.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents in the presence of a suitable catalyst.

Major Products:

Oxidation: Boronate esters or boronic acids.

Reduction: Amino derivatives or reduced boronic acids.

Substitution: Substituted phenylboronic acids.

類似化合物との比較

- Phenylboronic acid

- 4-Acetamidophenylboronic acid

- 5-Acetamido-2-aminophenylboronic acid

Comparison:

2-Acetamido-5-aminophenylboronic acid is unique due to the presence of both acetamido and amino groups on the phenyl ring, which enhances its reactivity and specificity in chemical reactions. Compared to phenylboronic acid, it offers additional functional groups that can participate in hydrogen bonding and other interactions, making it more versatile in various applications .

生物活性

2-Acetamido-5-aminophenylboronic acid (CAS: 136237-84-8) is a boronic acid derivative that has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This compound exhibits various mechanisms of action, making it a potential candidate for therapeutic applications, especially in oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of 2-acetamido-5-aminophenylboronic acid features an amine group, an acetamido group, and a boronic acid moiety. The presence of these functional groups contributes to its ability to interact with biological molecules, including enzymes and receptors.

Biological Activities

1. Antibacterial Activity

Research indicates that 2-acetamido-5-aminophenylboronic acid exhibits significant antibacterial properties. It has been shown to be effective against various bacterial strains, including Acinetobacter baumannii, which is known for its multidrug resistance. The compound's mechanism of action involves the inhibition of bacterial growth through interference with essential metabolic pathways .

2. Protease Inhibition

Boronic acids are known for their ability to inhibit proteases, particularly serine β-lactamases. Studies have demonstrated that 2-acetamido-5-aminophenylboronic acid acts as a high-affinity inhibitor against these enzymes, thereby enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

3. Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of this compound. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's activity appears to be mediated through the modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various boronic acids, 2-acetamido-5-aminophenylboronic acid was tested against Acinetobacter baumannii. The results indicated that this compound significantly reduced bacterial viability in vitro, suggesting its potential as a therapeutic agent against resistant infections.

Case Study 2: Cancer Cell Line Inhibition

A study focusing on the effects of 2-acetamido-5-aminophenylboronic acid on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The underlying mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

Research Findings Summary Table

特性

IUPAC Name |

(2-acetamido-5-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPCXQOFTGPVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674556 | |

| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136237-84-8 | |

| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。